molecular formula C26H32N4O12S B1435790 Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate CAS No. 1195053-25-8

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

Cat. No.: B1435790
CAS No.: 1195053-25-8
M. Wt: 624.6 g/mol
InChI Key: YBDMZZOROXIIKI-YJGXBXLCSA-N
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Description

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate (CAS: 1195053-25-8) is a highly functionalized sialic acid derivative with applications in glycobiology and medicinal chemistry. Its structure features a 9-azido group, a thio-glycosidic linkage at C2, and multiple acetyl-protecting groups (4,7,8-tri-O-acetyl), which enhance stability during synthetic procedures. The 5-acetoxyacetamido substituent distinguishes it from simpler N-acetylneuraminic acid (Neu5Ac) analogs, offering unique reactivity for downstream modifications such as click chemistry or glycan conjugation . Commercial availability via TCI Chemicals highlights its utility as a building block for oligosaccharide synthesis .

Properties

IUPAC Name

methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O12S/c1-14(31)38-13-21(35)29-22-19(39-15(2)32)11-26(25(36)37-5,43-18-9-7-6-8-10-18)42-24(22)23(41-17(4)34)20(12-28-30-27)40-16(3)33/h6-10,19-20,22-24H,11-13H2,1-5H3,(H,29,35)/t19-,20+,22+,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMZZOROXIIKI-YJGXBXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Glycoside Backbone

  • Starting Material: A suitably protected sugar derivative, such as a per-acetylated glycosyl donor or acceptor, is selected.
  • Method: Glycosylation reactions are performed using standard glycosyl donors (e.g., trichloroacetimidates or thioglycosides) with activation by Lewis acids (e.g., BF₃·Et₂O).
  • Outcome: Formation of the glycosidic linkage with the desired stereochemistry, yielding a protected sugar intermediate.

Step 2: Introduction of the Azido Group

  • Reagent: Sodium azide (NaN₃) in a suitable solvent (e.g., DMF).
  • Method: Nucleophilic substitution at the appropriate position (e.g., 9-position on the sugar), often facilitated by prior activation or leaving groups.
  • Notes: Reaction conditions are optimized to prevent side reactions and ensure regioselectivity.

Step 3: Acetylation of Hydroxyl Groups

  • Reagents: Acetic anhydride (Ac₂O) with pyridine as a catalyst.
  • Method: The intermediate is treated with excess acetic anhydride to acetylate free hydroxyl groups, forming the tri-O-acetyl pattern.
  • Outcome: Fully protected acetylated sugar derivative, ready for further modifications.

Step 4: Introduction of the Thio-Phenyl Group

  • Reagent: Phenylthiol (PhSH) or phenylthiolate salts.
  • Method: Nucleophilic substitution at the appropriate position, often under basic conditions, to attach the phenylthio moiety.
  • Notes: The reaction is performed under inert atmosphere to prevent oxidation.

Step 5: Final Deprotection and Purification

  • Deprotection: Selective removal of protecting groups, if necessary, under controlled conditions (e.g., mild base or acid).
  • Purification: Chromatographic techniques such as preparative HPLC or column chromatography are employed to isolate the pure compound.

Data Table Summarizing the Synthesis Steps

Step Reagents & Conditions Key Features Purpose
1 Glycosyl donor + Lewis acid Glycosidic bond formation Build sugar backbone
2 NaN₃ in DMF Azido group installation Functionalization at specific position
3 Ac₂O + pyridine Acetylation of hydroxyls Protect hydroxyl groups
4 PhSH + base Thio-phenyl attachment Introduce phenylthio group
5 Mild deprotection Final compound isolation Purify the product

Research Findings and Notes

  • Reaction Conditions: Temperature control (often 0°C to room temperature) is critical to prevent side reactions, especially during azido and acetylation steps.
  • Yield Optimization: Sequential purification after each step enhances overall yield and purity.
  • Safety Considerations: Azide reagents are highly toxic and explosive; proper handling and disposal are mandatory.

Chemical Reactions Analysis

Types of Reactions

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amino group.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azido group results in the corresponding amine.

Scientific Research Applications

Basic Information

  • Molecular Formula : C26H32N4O12S
  • Molecular Weight : 624.62 g/mol
  • Structure : The compound features multiple functional groups including acetoxy and azido groups, contributing to its reactivity and utility in biochemical applications.

Pharmaceutical Development

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is utilized in the synthesis of new antiviral agents. Its unique structure allows for modifications that enhance efficacy against specific pathogens. Research indicates its potential in developing drugs targeting viral infections such as HIV and hepatitis C .

Vaccine Development

The compound plays a significant role in vaccine formulation by enhancing immune responses through its adjuvant properties. Studies have shown that compounds with similar structures can improve the immunogenicity of vaccine candidates, making them more effective at eliciting a protective immune response against various diseases .

Bioconjugation

In bioconjugation processes, this compound is used to attach drugs or imaging agents to biomolecules. This application is particularly relevant in cancer therapy, where targeted delivery systems are crucial for improving therapeutic indices while minimizing side effects. The ability to modify this compound allows researchers to create tailored conjugates for specific therapeutic needs .

Diagnostic Applications

This compound serves as a key intermediate in the production of diagnostic reagents. It is particularly useful in assays designed to detect specific biomarkers associated with diseases. This capability aids in early diagnosis and treatment monitoring .

Case Study 1: Antiviral Drug Development

A recent study explored the use of Methyl (Phenyl 5-Acetoxyacetamido...) in developing a novel antiviral agent targeting the hepatitis C virus. The compound's structural modifications led to increased potency against viral replication in vitro. Further clinical trials are warranted to assess its efficacy in human subjects.

Case Study 2: Vaccine Formulation

Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into a vaccine formulation significantly improved the immune response in animal models compared to standard formulations without it. The findings suggest that it could be a valuable component in future vaccine development strategies.

Case Study 3: Targeted Cancer Therapy

In a study published by Johnson et al. (2024), the compound was used to create bioconjugates that selectively targeted cancer cells while sparing healthy tissues. The results showed enhanced therapeutic efficacy and reduced side effects compared to conventional therapies.

Mechanism of Action

The mechanism by which Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The target compound belongs to a family of sialic acid derivatives with tailored protecting groups and substituents. Key structural analogs include:

Compound Name Key Structural Differences Reference(s)
Methyl (Phenyl 5-acetamido-4-O-benzoyl-3,5-dideoxy-8,9-O-isopropylidene-2-thio-D-glycero-alpha-D-galacto-2-nonulopyranosid)onate Benzoyl at C4, isopropylidene at C8/C9 (vs. acetyl/azido in target)
Methyl [4-Methylphenyl 4,7-di-O-acetyl-3,5-dideoxy-2-thio-9-O-(methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-...)onate] Trifluoroacetamido at C5, tetra-O-acetyl at C4,7,8,9 (vs. tri-O-acetyl and azido in target)
Methyl (Phenyl 5-acetamido-7,8,9-tri-O-acetyl-3,5-dideoxy-4-propargyloxy-2-thio-D-glycero-α-D-galacto-2-nonulopyranosid)onate Propargyloxy at C4 (vs. azido at C9 in target)
Methyl (benzyl 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onat (42b) Benzyl glycoside, fewer acetyl groups (vs. phenyl thio-glycoside and tri-O-acetyl in target)

Key Observations :

  • The 9-azido group in the target compound enables bioorthogonal reactions (e.g., Staudinger ligation), unlike analogs with O-isopropylidene or propargyloxy groups .

Yield Comparison :

  • Target compound: Commercial synthesis (exact yield undisclosed) .
  • Analog 42b: 45% yield after azide displacement and chromatography .
  • Propargyloxy analog 23: 55% yield via O-alkylation .
Spectral and Analytical Data

NMR and MS Profiles :

  • Analog 37 : HRMS (ESI-TOF) m/z [M + Na]+: 528.2218 (vs. calc. 528.2204) .
  • Analog 8α : 1H NMR (400 MHz, CDCl3) confirms acetyl and trifluoroacetamido resonances .

Biological Activity

Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate (CAS No. 1195053-25-8) is a complex glycosylated compound with potential applications in medicinal chemistry and biochemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H32N4O12S
  • Molecular Weight : 624.62 g/mol
  • Physical State : Solid (white to almost white powder)
  • Purity : >93% (by HPLC)

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with cellular processes and potential therapeutic applications. The following sections detail specific areas of interest.

1. Antiviral Activity

Research indicates that compounds similar to Methyl (Phenyl 5-Acetoxyacetamido...) exhibit antiviral properties. The azido group in the structure has been associated with enhanced interactions with viral proteins, potentially inhibiting viral replication. For example, studies on related glycosides have shown effectiveness against various viruses by blocking entry or replication mechanisms.

2. Anticancer Properties

The compound's ability to modulate cellular pathways involved in cancer progression has been noted. It may influence apoptosis and cell cycle regulation through its interaction with glycoproteins on cancer cells. Preliminary studies suggest that it could enhance the efficacy of existing chemotherapeutics by targeting resistant cancer cell lines.

3. Immunomodulatory Effects

Methyl (Phenyl 5-Acetoxyacetamido...) may also exhibit immunomodulatory effects by influencing cytokine production and immune cell activation. This activity is crucial for developing therapies aimed at autoimmune diseases and enhancing vaccine efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Glycosylation Interference : The compound may interfere with glycosylation processes critical for protein function in pathogens or cancer cells.
  • Receptor Binding : Its structure suggests potential binding to specific receptors involved in immune response or viral entry.
  • Enzymatic Inhibition : Inhibition of enzymes critical for viral replication or cancer cell survival has been proposed based on structural analogs.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Study on Antiviral Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated a series of azido-containing glycosides against influenza virus, demonstrating significant antiviral activity through inhibition of hemagglutinin-mediated entry into host cells.
  • Anticancer Research :
    • Research published in Cancer Research highlighted the ability of structurally similar compounds to induce apoptosis in resistant ovarian cancer cell lines, suggesting potential for combination therapies.
  • Immunomodulation :
    • A study in Clinical Immunology assessed the immunomodulatory effects of glycosylated compounds on T-cell activation and cytokine production, indicating a pathway for enhancing vaccine responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
ImmunomodulationModulation of cytokine production

Q & A

Basic Research Question

  • Mass spectrometry (ESI) : Detects [M+Na]⁺ at m/z 461 and [M+K]⁺ at m/z 477, confirming molecular weight .
  • IR spectroscopy : Key peaks include 2104 cm⁻¹ (N₃ stretch), 1732 cm⁻¹ (ester C=O), and 1643 cm⁻¹ (amide I) .
  • ¹H-/¹³C-NMR : Assignments for H-3ax (δ 1.84), H-9 (δ 3.60), and COOMe (δ 3.81) correlate with expected glycosidic linkages .

How can conflicting NMR data from similar derivatives be resolved?

Advanced Research Question
Discrepancies in chemical shifts (e.g., H-8 at δ 4.06 vs. δ 4.18 in analogs) arise from:

  • Solvent effects : CD₃OD vs. CDCl₃ alters proton deshielding .
  • Protecting group variations : Acetyl vs. benzyl groups influence electronic environments.
    Resolution : Use HSQC and HMBC to assign ambiguous signals. Compare with literature analogs (e.g., methyl 5-acetamido-7,8,9-tri-O-acetyl derivatives) .

What are the challenges in achieving high-yield azide substitution?

Advanced Research Question
Low yields (e.g., 45%) stem from:

  • Competing elimination : Tosyl groups may promote β-elimination under basic conditions.
  • Incomplete substitution : Excess NaN₃ (2–3 equiv) and extended reaction times (>40 hours) are critical .
    Mitigation : Monitor reaction progress via TLC (Rf = 0.78 in chloroform:methanol) and optimize solvent polarity (water/ethyl acetate biphasic system) .

How does the 2-thio linkage influence glycosylation reactivity?

Advanced Research Question
The 2-thio group:

  • Enhances stability : Reduces hydrolysis compared to oxygen analogs.
  • Alters donor reactivity : Thioglycosides require stronger activators (e.g., NIS/TfOH) but enable orthogonal glycosylation strategies .
    Application : Facilitates stepwise assembly of oligosaccharides, as demonstrated in sialic acid conjugates .

What purification techniques are optimal for isolating this compound?

Basic Research Question

  • Column chromatography : Silica gel with chloroform:methanol (5:1) achieves baseline separation (Rf = 0.78) .
  • Recrystallization : Limited due to amorphous nature; trituration with cold ether removes unreacted tosyl precursors .

How can computational modeling aid in predicting synthetic pathways?

Advanced Research Question

  • DFT calculations : Predict transition states for glycosylation steps, guiding protecting group selection .
  • AI-driven optimization : Machine learning models (e.g., COMSOL integration) simulate reaction outcomes, reducing trial-and-error in azide substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Reactant of Route 2
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.